4-(Chlorocarbonyl)phenyl ethyl carbonate
Overview
Description
“4-(Chlorocarbonyl)phenyl ethyl carbonate” is a chemical compound with the molecular formula C10H9ClO4 and a molecular weight of 228.63 g/mol . It is commonly known as CEC and is a white crystalline powder. This compound is used as a monomer in the synthesis of polymers.
Synthesis Analysis
While specific synthesis methods for “4-(Chlorocarbonyl)phenyl ethyl carbonate” were not found, a related process involves the regioselective oxycarbonylation reaction with phenyl chloroformate at C6–OH, subsequent quantitative carbamoylation of C2–OH and C3–OH by isocyanates, and aminolysis of the reactive carbonate moieties .Scientific Research Applications
Synthesis and Polymer Development
4-(Chlorocarbonyl)phenyl ethyl carbonate is a versatile compound in polymer science. Ubaghs et al. (2004) demonstrated its use in the synthesis of polyurethanes with pendant hydroxyl groups. The polyurethanes obtained were amorphous and displayed varying glass transition temperatures based on their methylene group content (Ubaghs et al., 2004).
Lithium-Ion Batteries
Phenyl carbonates, including variants like 4-(Chlorocarbonyl)phenyl ethyl carbonate, are important in the realm of lithium-ion batteries. Petibon et al. (2015) evaluated their impact as electrolyte additives, noting their role in modifying the solid electrolyte interphase, which is crucial for battery performance (Petibon et al., 2015).
Molecular Imprinting and Analytical Applications
Qi et al. (2010) utilized a derivative, 4-chlorophenyl (4-vinyl)phenyl carbonate, in the synthesis of molecularly imprinted polymers (MIPs) for phenols. This application is significant for analytical chemistry, as MIPs offer high selectivity and potential use in quantitative determinations (Qi et al., 2010).
Synthetic Chemistry and Pharmaceuticals
In synthetic chemistry, derivatives of 4-(Chlorocarbonyl)phenyl ethyl carbonate play a role in the synthesis of various compounds. For example, Ahmada and Tiwari (2021) explored its use in the synthesis of thiadiazolo[3,2-a] pyrimidine scaffolds, which have potential applications in pharmaceuticals (Ahmada & Tiwari, 2021).
Polymer Stabilization
Another application is in polymer stabilization. Mohamed et al. (2015) synthesized novel antimicrobial maleimido phenyl urea stabilizers using N-[4-(chlorocarbonyl) phenyl] maleimide. These stabilizers, when mixed with commercial stabilizers, showed enhanced efficiency in preventing thermal degradation of PVC, demonstrating the compound's utility in materials science (Mohamed et al., 2015).
properties
IUPAC Name |
(4-carbonochloridoylphenyl) ethyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-2-14-10(13)15-8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKLCHCUARAYTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30521016 | |
Record name | 4-(Chlorocarbonyl)phenyl ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30521016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chlorocarbonyl)phenyl ethyl carbonate | |
CAS RN |
57045-26-8 | |
Record name | 4-(Chlorocarbonyl)phenyl ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30521016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(carbonochloridoyl)phenyl ethyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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